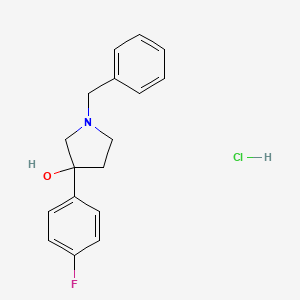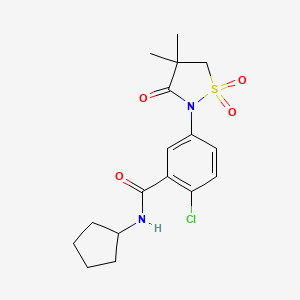![molecular formula C25H18N2 B4986444 3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
3-(1-phenylbenzo[f]quinolin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-phenylbenzo[f]quinolin-3-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and organic chemistry. This compound belongs to the family of benzoquinoline derivatives and has a unique molecular structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline is not well understood. However, studies have suggested that it may act as a DNA intercalating agent, leading to the inhibition of DNA replication and cell division. It may also induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
Studies have shown that 3-(1-phenylbenzo[f]quinolin-3-yl)aniline has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1-phenylbenzo[f]quinolin-3-yl)aniline in lab experiments is its unique molecular structure, which makes it an interesting subject for research. However, the synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields. Additionally, the mechanism of action of this compound is not well understood, which limits its potential applications in medicine.
Direcciones Futuras
There are several future directions for research on 3-(1-phenylbenzo[f]quinolin-3-yl)aniline. One potential direction is to investigate its potential applications in the field of material science, particularly in the development of luminescent materials for sensing applications. Another direction is to further investigate its potential anticancer and antimicrobial properties and to elucidate its mechanism of action. Finally, optimizing the synthesis of this compound and developing new synthetic routes may also be an interesting direction for future research.
Métodos De Síntesis
The synthesis of 3-(1-phenylbenzo[f]quinolin-3-yl)aniline involves several steps, including the condensation of 2-aminobenzophenone with benzaldehyde, followed by cyclization and reduction. The final product is obtained after several purification steps, such as column chromatography and recrystallization. The synthesis of this compound is challenging and requires careful optimization of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
3-(1-phenylbenzo[f]quinolin-3-yl)aniline has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds due to its unique molecular structure. In material science, it has been investigated for its luminescent properties and has been used as a fluorescent probe for the detection of various analytes. In medicine, it has been studied for its potential anticancer and antimicrobial properties.
Propiedades
IUPAC Name |
3-(1-phenylbenzo[f]quinolin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c26-20-11-6-10-19(15-20)24-16-22(17-7-2-1-3-8-17)25-21-12-5-4-9-18(21)13-14-23(25)27-24/h1-16H,26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDWSPGURYLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylbenzo[f]quinolin-3-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)

![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)